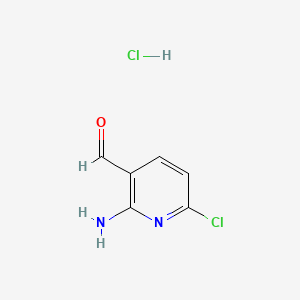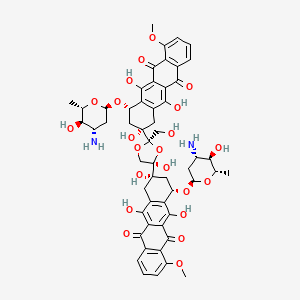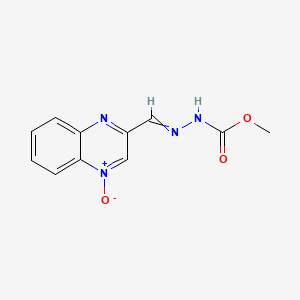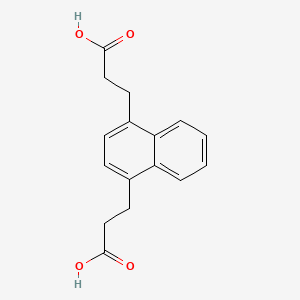
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a carbaldehyde group at the 3-position. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride typically involves multi-step reactions starting from pyridine derivatives. One common method includes the chlorination of pyridine to form 2-chloropyridine, followed by further functionalization to introduce the amino and carbaldehyde groups . The reaction conditions often involve the use of reagents such as phosphoryl chloride for chlorination and subsequent reactions under controlled temperatures and solvents like THF (tetrahydrofuran) or DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The amino and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A simpler derivative used in the synthesis of fungicides and insecticides.
6-Chloropyridine-3-carboxaldehyde: Similar structure but lacks the amino group, used in different synthetic applications.
4-Chloropyridine: Another isomer with different reactivity and applications.
Uniqueness
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride is unique due to the combination of functional groups that allow for versatile chemical reactions and diverse applications in various fields of research .
Eigenschaften
CAS-Nummer |
2901101-86-6 |
|---|---|
Molekularformel |
C6H6Cl2N2O |
Molekulargewicht |
193.03 g/mol |
IUPAC-Name |
2-amino-6-chloropyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-5-2-1-4(3-10)6(8)9-5;/h1-3H,(H2,8,9);1H |
InChI-Schlüssel |
DILTYCFNAKPVHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C=O)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)


![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)



![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)


amine](/img/structure/B13449324.png)


